molecular formula C23H15F2N3O3S B1226295 3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid

3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid

Cat. No. B1226295
M. Wt: 451.4 g/mol
InChI Key: QOKUVHNXTSLISH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-[[2-[[6-fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid is an amidobenzoic acid.

Scientific Research Applications

Optoelectronic Materials and Luminescence

Quinazoline derivatives, such as the one described, are being explored for their potential applications in optoelectronic materials, including electronic devices, luminescent elements, and photoelectric conversion elements. The incorporation of quinazoline into π-extended conjugated systems has shown great promise in creating novel materials for organic light-emitting diodes (OLEDs), including white OLEDs and red phosphorescent OLEDs. These compounds are also being investigated for their potential in nonlinear optical materials and colorimetric pH sensors. The electroluminescent properties of quinazoline derivatives make them significant for the fabrication of various optoelectronic devices (Lipunova et al., 2018).

Medicinal Chemistry Applications

In medicinal chemistry, quinazoline and its derivatives have been recognized for their diverse biological activities. These compounds form an essential class of fused heterocycles found in numerous naturally occurring alkaloids. The structural stability of quinazolinone nuclei has inspired the development of new potential medicinal agents by introducing various bioactive moieties. This has led to the synthesis of novel quinazolinone derivatives with significant antibacterial activity, showcasing the therapeutic potential of these compounds in addressing antibiotic resistance and other health-related challenges (Tiwary et al., 2016).

Advanced Organic Synthesis

Quinazoline derivatives are pivotal intermediates in the synthesis of complex organic molecules, such as flurbiprofen, a non-steroidal anti-inflammatory and analgesic material. Despite the challenges associated with their synthesis, such as the high costs of certain reagents and potential environmental impacts, innovative approaches have been developed to synthesize these compounds more efficiently and sustainably. These advancements are crucial for the large-scale production of quinazoline-based pharmaceuticals and other applications (Qiu et al., 2009).

properties

Product Name

3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid

Molecular Formula

C23H15F2N3O3S

Molecular Weight

451.4 g/mol

IUPAC Name

3-[[2-[6-fluoro-2-(4-fluorophenyl)quinazolin-4-yl]sulfanylacetyl]amino]benzoic acid

InChI

InChI=1S/C23H15F2N3O3S/c24-15-6-4-13(5-7-15)21-27-19-9-8-16(25)11-18(19)22(28-21)32-12-20(29)26-17-3-1-2-14(10-17)23(30)31/h1-11H,12H2,(H,26,29)(H,30,31)

InChI Key

QOKUVHNXTSLISH-UHFFFAOYSA-N

SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)O

Canonical SMILES

C1=CC(=CC(=C1)NC(=O)CSC2=NC(=NC3=C2C=C(C=C3)F)C4=CC=C(C=C4)F)C(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid
Reactant of Route 2
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid
Reactant of Route 3
Reactant of Route 3
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid
Reactant of Route 4
Reactant of Route 4
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid
Reactant of Route 5
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid
Reactant of Route 6
Reactant of Route 6
3-[[2-[[6-Fluoro-2-(4-fluorophenyl)-4-quinazolinyl]thio]-1-oxoethyl]amino]benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.